![molecular formula C11H13ClN2O B2991989 1-[(6-Chloropyridin-3-yl)methyl]piperidin-2-one CAS No. 120868-72-6](/img/structure/B2991989.png)
1-[(6-Chloropyridin-3-yl)methyl]piperidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-[(6-Chloropyridin-3-yl)methyl]piperidin-2-one” is a chemical compound with the molecular formula C9H10ClN3O . It has a dihedral angle between the pyridine ring and imidazoline ring mean plane of 76.2° . In the crystal structure, N-H⋯O hydrogen bonds link pairs of molecules to form inversion dimers .
Molecular Structure Analysis
The molecular structure of “1-[(6-Chloropyridin-3-yl)methyl]piperidin-2-one” is characterized by a dihedral angle between the pyridine ring and imidazoline ring mean plane of 76.2° . In the crystal, N-H⋯O hydrogen bonds link pairs of molecules to form inversion dimers . Additionally, weak C-H⋯N hydrogen bonds and π-π stacking interactions between pyridine rings are observed .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-[(6-Chloropyridin-3-yl)methyl]piperidin-2-one” include a molecular weight of 211.65 . The compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
A study on the synthesis and crystal structure of 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime demonstrates the compound's nonplanar structure and the absence of intra- or intermolecular hydrogen bonds in its crystal structure. This research highlights the compound's broad inhibitory activities toward fungi at specific concentrations, showcasing its potential as a bioactive molecule (Xue Si-jia, 2011).
Anticonvulsant Properties
The structural and electronic properties of anticonvulsant drugs, including substituted 3-tertiary-amino-6-aryl-pyridazines, -1,2,4-triazines, and -pyrimidines, have been analyzed. These studies reveal the critical orientation of the piperidine-like group due to delocalization, underscoring the compound's relevance in designing anticonvulsant medications (Guy Georges et al., 1989).
Thioanalogues Synthesis
Research on the synthesis, spectral characteristics, and structures of N-1-methyl-6-(pyridin-3-yl)piperidine-2-thione, a thioanalogue of N-1-methylanabasine, and its structural confirmation through various spectroscopic methods and X-ray diffraction analysis. The study provides insights into the compound's molecular interactions and electron delocalization, contributing to the understanding of thioanalogue's structural dynamics (Marzena Wojciechowska-Nowak et al., 2011).
Corrosion Inhibition
A study on the quantum chemical and molecular dynamic simulation for the prediction of inhibition efficiencies of some piperidine derivatives on the corrosion of iron. This research explores the adsorption and corrosion inhibition properties of piperidine derivatives, demonstrating their potential application in corrosion prevention technologies (S. Kaya et al., 2016).
Safety and Hazards
Propiedades
IUPAC Name |
1-[(6-chloropyridin-3-yl)methyl]piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O/c12-10-5-4-9(7-13-10)8-14-6-2-1-3-11(14)15/h4-5,7H,1-3,6,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTRUQENBDHGVDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)CC2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]-1-azaspiro[5.5]undecan-4-yl]amino]methyl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B2991906.png)
![Tert-butyl (3aR,7aS)-2-(6-bromopyridine-3-carbonyl)-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B2991908.png)
![1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-morpholinoethyl)piperidine-4-carboxamide](/img/structure/B2991909.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2991910.png)
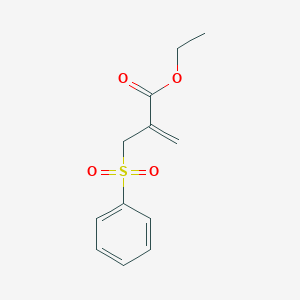
![3-[(2,4-dimethylphenyl)sulfonyl]-1-ethyl-6-fluoro-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2991913.png)
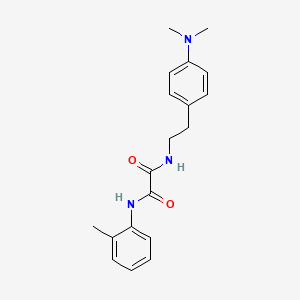
![Bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphoryl-pyridin-3-ylmethanol](/img/structure/B2991915.png)
![3-Methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid](/img/structure/B2991916.png)
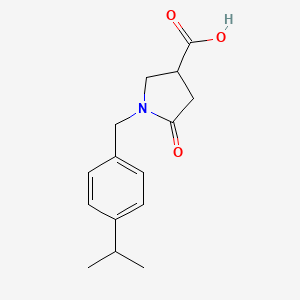
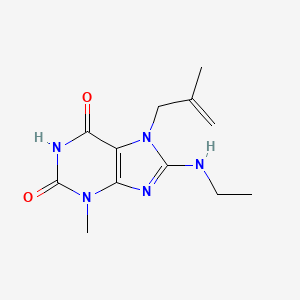
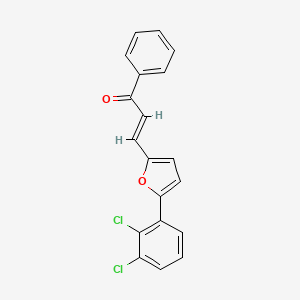
![1-(3-Chloro-4-methoxyphenyl)-3-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea](/img/structure/B2991926.png)
